3,9-Perylenedicarboxylic acid
Overview
Description
3,9-Perylenedicarboxylic acid is a derivative of perylene and is commonly used in the production of organic electronic materials, such as organic light emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). It exhibits excellent thermal stability and high charge carrier mobility, making it a promising material for various electronic applications .
Synthesis Analysis
The synthesis of 3,9-Perylenedicarboxylic acid involves the reaction of 3,4,9,10-perylenetetracarboxylic dianhydride with an aqueous solution containing potassium hydroxide. The reaction mixture is heated to 200 °C in an autoclave for 20 hours. The pH of the reaction solution is then adjusted to 8-9 with a 10% hydrochloric acid solution. The reaction solution is filtered and the pH of the filtrate is further adjusted to 23 with a 10% hydrochloric acid solution, resulting in the precipitation of a large amount of solids .Molecular Structure Analysis
The molecular formula of 3,9-Perylenedicarboxylic acid is C22H12O4. It has a molecular weight of 340.3283 .Physical And Chemical Properties Analysis
3,9-Perylenedicarboxylic acid has a boiling point of 694.3±28.0 °C and a density of 1.538±0.06 g/cm3. It also has a molar refractivity of 104.2±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 221.2±3.0 cm3 .Scientific Research Applications
Application Summary
Perylene-3,4,9,10-tetracarboxylic acid derivatives (PTCAs), including 3,9-Perylenedicarboxylic acid, are a class of organic dyes and pigments. Perylene-3,4,9,10-tetracarboxylic diimides (PDIs) are the most abundantly used representatives of this class . These compounds have very benign optical properties, which has resulted in large scale application of PDIs as dyes and pigments .
Method of Application
A novel protocol for the synthesis of PDIs has been reported, which involves reacting perylene dianhydride (PDA) with aliphatic amines . Full conversions were obtained at temperatures between 20 and 60 °C, using DBU as the base in DMF or DMSO . A “green” synthesis of PDIs, that runs at higher temperatures, was developed using K2CO3 in DMSO . The reaction sequence for the imidization process, via perylene amic acid intermediates (PAAs), has been confirmed experimentally .
Results or Outcomes
The synthesis of PDIs has been transformed into an extremely convenient functional group tolerant and highly efficient reaction that runs at room temperature . This method is more environmentally friendly and less harsh than traditional methods .
Dye Industry - Organic Dye Synthesis
Application Summary
3,9-Perylenedicarboxylic acid is often used as a synthetic intermediate in the dye industry . It is particularly used in the production of blue and green dyes .
Results or Outcomes
The use of 3,9-Perylenedicarboxylic acid in dye synthesis has enabled the production of a wide range of vibrant and stable organic dyes .
Material Science - Organic Semiconductor Materials
Application Summary
3,9-Perylenedicarboxylic acid can also be used to prepare organic semiconductor materials and polymer materials . These materials are used in the research of organic thin-film solar cells .
Results or Outcomes
The use of 3,9-Perylenedicarboxylic acid in the synthesis of organic semiconductor materials has contributed to advancements in the field of organic electronics, particularly in the development of organic thin-film solar cells .
Electrochemiluminescence - Detection of Tannic Acid
Application Summary
3,9-Perylenedicarboxylic acid has been used in the field of electrochemiluminescence for the detection of tannic acid .
Results or Outcomes
The use of 3,9-Perylenedicarboxylic acid in the detection of tannic acid has contributed to advancements in the field of electrochemiluminescence .
Organic Frame Material - Synthesis of Organic Frame Materials
Application Summary
3,9-Perylenedicarboxylic acid can be used to prepare organic frame materials . These materials are used in various research and industrial applications .
Results or Outcomes
The use of 3,9-Perylenedicarboxylic acid in the synthesis of organic frame materials has contributed to advancements in the field of material science .
Safety And Hazards
properties
IUPAC Name |
perylene-3,9-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O4/c23-21(24)17-9-8-16-12-4-2-6-14-18(22(25)26)10-7-15(20(12)14)11-3-1-5-13(17)19(11)16/h1-10H,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPOODQJUWAHOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40213016 | |
Record name | 3,9-Perylenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Perylenedicarboxylic acid | |
CAS RN |
6364-19-8 | |
Record name | 3,9-Perylenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6364-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,9-Perylenedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006364198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Perylenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40213016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-perylenedicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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